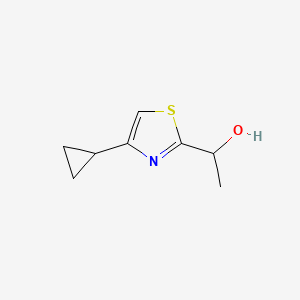

1-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-ol

描述

属性

IUPAC Name |

1-(4-cyclopropyl-1,3-thiazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-5(10)8-9-7(4-11-8)6-2-3-6/h4-6,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRSKOZTZBUVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-ol is a thiazole derivative with potential biological activities that have garnered interest in various fields, particularly in medicinal chemistry. This compound's unique structure, characterized by the cyclopropyl and thiazole moieties, suggests possible applications in drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NOS |

| Molecular Weight | 169.25 g/mol |

| CAS Number | 1343645-71-5 |

| IUPAC Name | 1-(4-cyclopropyl-1,3-thiazol-2-yl)ethanol |

| Appearance | Oil |

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains. For instance, thiazole-based compounds have shown effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . Although specific data for this compound is limited, its structural similarity to other active thiazoles suggests potential efficacy.

Antitumor Activity

Thiazole derivatives are also recognized for their anticancer properties. Research has shown that certain thiazole compounds can induce apoptosis in cancer cells through mechanisms involving tubulin polymerization and microtubule stabilization . The SAR analysis indicates that modifications in the thiazole ring significantly affect cytotoxic activity. For example, compounds that incorporate electron-donating groups at specific positions on the phenyl ring often exhibit enhanced anticancer activity .

Case Studies

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

- Anticonvulsant Activity : A study on thiazole-integrated compounds revealed their potential as anticonvulsants, with some derivatives showing high efficacy in animal models .

- Cytotoxic Effects : A series of thiazole compounds were synthesized and screened for antiproliferative activity against various cancer cell lines (e.g., HT29 and Jurkat). Compounds with specific substitutions demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The mechanism by which thiazoles exert their anticancer effects often involves interaction with cellular proteins via hydrophobic contacts and hydrogen bonding, emphasizing the importance of structural modifications in enhancing activity .

Structure-Activity Relationship (SAR)

The SAR studies on thiazole derivatives reveal critical insights into how structural changes influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased cytotoxicity |

| Position of substituents | Specific positions enhance antimicrobial properties |

| Presence of halogen atoms | Often increases potency against cancer cells |

科学研究应用

Chemistry

1-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-ol serves as an important building block in organic synthesis. Its unique structure allows for the modification and development of more complex molecules. It can be utilized in:

- Synthesis of Thiazole Derivatives : The compound can undergo various chemical reactions such as substitution and oxidation to yield new thiazole derivatives.

| Reaction Type | Example Products |

|---|---|

| Substitution | 4-Cyclopropylthiazole derivatives |

| Oxidation | Thiazole oxides |

Biology

The biological activity of this compound has been explored extensively, particularly for its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various compounds are summarized below:

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| Compound C | 0.015 | Pseudomonas aeruginosa |

Antitumor Activity

Thiazole derivatives have shown promise in anticancer research. The IC50 values for selected compounds against various cancer cell lines are presented below:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 1.61 | A-431 (skin cancer) |

| Compound E | 1.98 | Jurkat (leukemia) |

| Compound F | <10 | HT-29 (colon cancer) |

Medicine

In medicinal chemistry, this compound is being investigated as a potential pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.

Case Study 1: Antibacterial Efficacy

A study evaluating the antibacterial activity of various thiazole derivatives found that this compound exhibited significant activity against both Staphylococcus aureus and Escherichia coli, with MIC values lower than those of standard antibiotics used in clinical settings.

Case Study 2: Antitumor Activity

In another investigation involving human cancer cell lines, this compound demonstrated a notable reduction in cell viability at concentrations as low as 5 µM. The study employed flow cytometry to assess apoptosis induction and found that treatment with the compound led to increased early apoptotic cells compared to untreated controls.

相似化合物的比较

Structural Analogues with Cyclopropyl-Thiazole Backbones

2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine

- Structure : Replaces the hydroxyl group with an amine.

- Properties : Molecular weight 168.26, liquid at room temperature, and stored at 4°C .

2-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile

- Structure : Incorporates a methoxyphenyl-acrylonitrile group.

- Properties : Molecular formula C₁₆H₁₄N₂OS, CAS 343588-63-6 .

- Applications : Likely explored for agrochemical or medicinal chemistry due to the electron-withdrawing nitrile group.

2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate

- Structure : Carbamate derivative with a trifluoroethyl group.

- Applications: Potential prodrug design to enhance bioavailability .

Cyclopropyl-Triazole Derivatives

1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one

- Structure : Cyclopropyl group with a triazole ring and ketone.

- Synthesis : Optimized via nucleophilic substitution (93% yield) under mild conditions, suitable for industrial scale .

- Applications : Key intermediate for prothioconazole, a triazole fungicide effective against Fusarium and powdery mildew .

2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

- Structure : Combines chlorophenyl, cyclopropyl, and triazole groups.

- Applications : Likely antifungal activity, given structural similarity to triazole fungicides .

Functional Group Impact on Properties and Activity

准备方法

General Synthetic Strategy

The synthesis of 1-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-ol typically involves:

- Construction of the 1,3-thiazole ring with the desired substitution pattern.

- Introduction of the cyclopropyl group at the 4-position of the thiazole ring.

- Formation of the ethan-1-ol side chain at the 2-position of the thiazole.

This can be achieved through condensation reactions, nucleophilic substitutions, and controlled reductions or additions.

Preparation of the 4-Cyclopropyl Thiazole Core

According to recent synthetic methodologies, thiazole rings substituted with cyclopropyl groups can be prepared via condensation of thiourea derivatives with cyclopropyl-containing ketones or halides.

- One approach involves the condensation of thiourea with 4-cyclopropyl-substituted aryl methyl ketones under iodine catalysis to form the thiazole ring directly.

- Cyclopropyl ketones themselves can be prepared by Grignard addition of cyclopropylmagnesium bromide to aromatic aldehydes, followed by oxidation to ketones.

Table 1: Preparation of Cyclopropyl Ketone Precursors

This cyclopropyl ketone then serves as a key intermediate for thiazole formation.

Synthesis of this compound

The ethan-1-ol moiety at the 2-position can be introduced by reduction of the corresponding ketone or via nucleophilic addition to a thiazolyl ketone intermediate.

- The thiazole ring with the cyclopropyl substituent at the 4-position is first synthesized by condensation of the cyclopropyl ketone with thiourea or related thioamide compounds in the presence of iodine or other catalysts.

- Subsequent reduction or nucleophilic addition to the 2-position carbonyl or halide can yield the ethan-1-ol substituent.

A general synthetic procedure involves:

- Formation of 4-cyclopropylthiazole via condensation.

- Introduction of ethan-1-ol side chain by reduction of a 2-acetyl or 2-keto intermediate.

Representative Synthetic Procedure (Literature-Based)

A typical preparation sequence adapted from relevant literature is as follows:

- Step 1: Preparation of cyclopropyl phenyl ketone by Grignard addition and oxidation (as in Table 1).

- Step 2: Condensation of the cyclopropyl ketone with thiourea in the presence of iodine to form the 4-cyclopropylthiazole-2-one intermediate.

- Step 3: Reduction of the keto group at the 2-position to the corresponding ethan-1-ol using a mild reducing agent such as sodium borohydride or catalytic hydrogenation.

Analytical and Purification Techniques

- Purification: Flash column chromatography on silica gel using ethyl acetate/petroleum ether gradients is commonly employed to purify intermediates and final products.

- Characterization: The product is typically characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of cyclopropylmagnesium bromide allows efficient introduction of the cyclopropyl group with high regioselectivity and yields.

- The condensation of thiourea with aryl methyl ketones in the presence of iodine is a well-established route to thiazole derivatives, adaptable to cyclopropyl-substituted substrates.

- Reduction of the keto group to ethan-1-ol is straightforward and typically high-yielding, enabling access to the target compound without extensive purification challenges.

- Analytical data from NMR and HRMS confirm the structural integrity and substitution pattern of the final product.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-ol, and what key reaction parameters influence yield?

- The synthesis typically involves cyclopropane-functionalized thiazole intermediates. A common approach includes condensation reactions under reflux with catalysts like iron phthalocyanine to achieve regioselectivity (Markovnikov addition). Key parameters include solvent choice (e.g., ethanol for solubility), temperature control (room temperature to reflux), and catalyst loading (0.25 mol% FePC) to optimize yields (67–70%) . Post-synthesis purification via flash chromatography and characterization by TLC/GC ensures purity .

Q. How is the structural identity of this compound confirmed experimentally?

- Structural confirmation relies on spectroscopic techniques:

- ¹H NMR : Peaks at δ 4.75 (q, J = 6.45 Hz) and δ 1.44 (d, J = 6.3 Hz) confirm the ethanol moiety and cyclopropyl-thiazole integration .

- SMILES/InChI : The canonical SMILES string (CC(C1=CSC(=N1)C2CC2)O) and InChIKey (HNLPYAMSZVGBFC-UHFFFAOYSA-N) provide unambiguous molecular descriptors .

- Mass Spectrometry : Molecular ion peaks at m/z 169.07 (C₈H₁₁NOS) validate the formula .

Q. What functional groups in this compound dictate its reactivity in further derivatization?

- The hydroxyl (-OH) group and thiazole nitrogen are primary reactive sites:

- -OH : Participates in esterification, oxidation (e.g., to ketones), or ether formation.

- Thiazole ring : Undergoes electrophilic substitution (e.g., halogenation) or coordination with metal catalysts .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields when varying cyclopropane-thiazole precursors?

- Discrepancies often arise from precursor purity or reaction conditions:

- Precursor Analysis : Use HPLC to quantify impurities in cyclopropane-thiazole starting materials .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates, improving reaction homogeneity .

- Degradation Mitigation : Cool reaction mixtures continuously to prevent thermal decomposition of sensitive intermediates .

Q. What strategies optimize regioselectivity in functionalizing the thiazole ring for biological activity studies?

- Catalyst Screening : Transition metals (e.g., Cu(I)) in "click" chemistry improve specificity for triazole or sulfonamide derivatives .

- Directed C-H Activation : Use directing groups (e.g., pyridyl) to control substitution at the C4/C5 positions of the thiazole .

- Computational Modeling : DFT calculations predict electron density maps to identify reactive sites for targeted modifications .

Q. How do structural modifications (e.g., fluorination) impact the compound’s bioactivity and stability?

- Fluorination : Introducing fluorine at the cyclopropyl group (e.g., 3-fluoro analogs) enhances metabolic stability and membrane permeability, as seen in related thiazole derivatives .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) combined with LC-MS identify hydrolytically labile sites (e.g., ester linkages) .

- Bioactivity Correlation : Compare IC₅₀ values in antimicrobial assays before/after modifications to establish structure-activity relationships (SAR) .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) meticulously to ensure reproducibility .

- Data Validation : Cross-validate NMR assignments with 2D-COSY or HSQC to resolve overlapping peaks in complex spectra .

- Controlled Degradation : Use isotopically labeled analogs (e.g., ¹³C-cyclopropane) to trace degradation pathways via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。